7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Description
Overview of Chromene and Coumarin Chemistry
Chromenes represent a fundamental class of oxygen-containing heterocyclic compounds that have captured the attention of organic chemists and pharmaceutical researchers due to their intriguing structural diversity and biological significance. The chromene nucleus, characterized by a fused benzene and pyran ring system, forms the backbone of numerous natural products and synthetic compounds with remarkable pharmacological properties. Within this chemical family, the 2H-chromene-2-one derivatives, commonly known as coumarins, occupy a particularly prominent position due to their widespread occurrence in nature and their extensive biological activities.
The coumarin core structure, consisting of a 2H-1-benzopyran-2-one framework, exhibits a planar, aromatic, and lipophilic character that enables strong interactions with biological targets through hydrophobic and π-π stacking interactions. This structural foundation allows for extensive chemical modifications at various positions, creating opportunities for the development of compounds with tailored properties. The lactone group within the coumarin structure confers the ability to form strong polar interactions, including hydrogen bonds and dipole-dipole interactions, while also serving as a potential site for enzymatic hydrolysis that can lead to bioactivation mechanisms.
Chromenes and coumarins demonstrate remarkable structural versatility through their substitution patterns. The presence of electron-donating groups, particularly at the 7-position, has been shown to enhance pharmacological activity, while electron-withdrawing groups tend to decrease such activity. This structure-activity relationship provides a rational framework for designing new compounds with specific properties. The chromene nucleus serves as an important moiety for drug discovery, with derivatives showing various pharmacological activities including antiviral, anticancer, anti-inflammatory, antimicrobial, antiproliferative, and enzyme inhibitory properties.
Historical Development of Coumarin Derivatives
The historical journey of coumarin chemistry began in 1820 when A. Vogel of Munich first isolated coumarin from tonka beans, initially mistaking it for benzoic acid. In the same year, Nicholas Jean Baptiste Gaston Guibourt of France independently isolated the compound but correctly recognized its distinct nature from benzoic acid. Guibourt subsequently named the substance "coumarine" in a presentation to the Académie Royale de Médecine. The confirmation that both researchers had isolated the same compound came in 1835 through the work of French pharmacist A. Guillemette.
The synthetic era of coumarin chemistry commenced in 1868 when English chemist William Henry Perkin achieved the first synthesis of coumarin. This milestone marked the beginning of systematic efforts to develop synthetic routes to coumarin derivatives, leading to the establishment of several name reactions that remain fundamental to coumarin synthesis today. The Perkin reaction, involving the condensation of salicylaldehyde with acetic anhydride, became a cornerstone method for coumarin preparation. Subsequently, the Pechmann condensation and Kostanecki acylation emerged as additional synthetic approaches, providing versatile routes to various coumarin derivatives.
The evolution of coumarin chemistry accelerated throughout the twentieth century as researchers recognized the therapeutic potential of these compounds. Natural coumarins found widespread applications, ranging from anticoagulant drugs like warfarin and dicoumarol to various other pharmaceutical agents. The discovery that more than 1300 coumarin derivatives exist in nature, primarily as secondary metabolites in plants, fungi, and bacteria, further stimulated research interest. This natural abundance, combined with the synthetic accessibility of coumarin derivatives, established coumarins as privileged scaffolds in medicinal chemistry.
The development of modern synthetic methodologies has enabled the preparation of increasingly complex coumarin derivatives with precisely controlled substitution patterns. Recent advances have focused on developing environmentally friendly synthetic approaches, including green chemistry methods that utilize sustainable solvents and catalysts. These developments have made it possible to explore novel coumarin derivatives such as 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid, which represents the culmination of decades of progress in synthetic organic chemistry and molecular design.
Significance of this compound in Chemical Research
This compound occupies a unique position in chromene chemistry due to its distinctive structural features that combine multiple functional elements within a single molecular framework. The compound's Chemical Abstracts Service registry number 1239761-74-0 identifies it as a specific member of the chromene carboxylic acid family, distinguished by the allyloxy substitution at the 7-position. This particular substitution pattern creates opportunities for further chemical modifications through the reactive allyl group, making the compound valuable as a synthetic intermediate in organic synthesis.
The carboxylic acid functionality at the 4-position provides a reactive site for various chemical transformations, including esterification and amidation reactions that can lead to the formation of bioactive derivatives. Research has demonstrated that chromene carboxylic acids serve as key intermediates in the synthesis of fluorescent probes, enzyme inhibitors, and drug conjugates, highlighting their importance in chemical biology and pharmaceutical research. The combination of the allyloxy group and carboxylic acid functionality in a single molecule creates a bifunctional platform for complex synthetic manipulations.
The compound's significance extends to its potential role in structure-activity relationship studies within the coumarin family. The specific positioning of functional groups in this compound allows researchers to investigate how different substitution patterns influence chemical reactivity and biological activity. Such studies contribute to the fundamental understanding of how molecular structure relates to function in chromene derivatives, providing valuable insights for the design of new compounds with enhanced properties.
Furthermore, the compound represents an important example of how modern synthetic chemistry can create molecules that combine natural product-inspired frameworks with synthetic functional groups. The allyloxy substitution, while not commonly found in natural coumarins, provides additional chemical handles for synthetic elaboration while maintaining the core chromene structure that imparts biological activity. This approach exemplifies the evolution of natural product chemistry toward the creation of hybrid molecules that retain beneficial properties while offering enhanced synthetic versatility.
Classification and Nomenclature
Within the systematic classification of organic compounds, this compound belongs to several overlapping chemical categories that reflect its complex structural features. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is properly named as 2-oxo-7-prop-2-enoxychromene-4-carboxylic acid, which systematically describes its structural components. This nomenclature clearly identifies the chromene core, the ketone functionality at the 2-position, the prop-2-enoxy (allyloxy) substituent at the 7-position, and the carboxylic acid group at the 4-position.
The compound can be classified as a substituted coumarin derivative, specifically falling under the category of 4-carboxycoumarin analogs with additional ether substitution. Within the broader context of heterocyclic chemistry, it represents a member of the benzopyran family, characterized by the fusion of benzene and pyran rings. The presence of the carboxylic acid functional group places it within the subset of carboxylic acid-containing heterocycles, which are important in medicinal chemistry due to their ability to form ionic interactions with biological targets.
From a structural perspective, the compound exhibits characteristics of both lactones and ethers, reflecting the dual nature of its functional group composition. The lactone portion, inherent to the coumarin structure, provides the compound with its fundamental chemical properties, while the ether linkage in the allyloxy group contributes additional chemical stability and hydrophobic character. This combination of functional groups creates a molecule with diverse chemical reactivity patterns and potential biological activities.
The classification of this compound within the broader family of chromene derivatives reveals its relationship to other bioactive compounds. The 4-carboxylic acid substitution pattern is shared with several known bioactive molecules, while the 7-allyloxy substitution represents a relatively unique structural feature that distinguishes this compound from more common chromene derivatives. This unique substitution pattern contributes to the compound's potential value as a research tool and synthetic intermediate.
Related Compounds in the Coumarin Family
The coumarin family encompasses a vast array of structurally related compounds that share the fundamental 2H-chromen-2-one core while differing in their substitution patterns and additional functional groups. Understanding the relationships between this compound and other coumarin derivatives provides important context for appreciating its unique properties and potential applications. The systematic analysis of related compounds reveals patterns of structure-activity relationships that guide the development of new derivatives with enhanced properties.
Among the most closely related compounds are other 4-carboxycoumarin derivatives, which share the carboxylic acid functionality at the 4-position. 2-Oxo-2H-chromene-4-carboxylic acid represents the parent structure without the allyloxy substitution, providing a direct comparison point for understanding the influence of the 7-position modification. This parent compound, with the molecular formula C₁₀H₆O₄ and Chemical Abstracts Service number 27393-46-0, serves as a fundamental building block in coumarin chemistry and demonstrates the basic reactivity patterns of 4-carboxycoumarin derivatives.
The 7-hydroxycoumarin-4-carboxylic acid derivatives represent another important class of related compounds that share structural similarities with the target molecule. 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid, for example, demonstrates how different positioning of the carboxylic acid group influences molecular properties. These positional isomers provide valuable insights into structure-activity relationships and help researchers understand how subtle structural changes can lead to significant differences in chemical and biological properties.
Table 1: Structural Comparison of Related Coumarin Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | CAS Number | Carboxylic Acid Position | 7-Position Substituent |
|---|---|---|---|---|
| This compound | C₁₃H₁₀O₅ | 1239761-74-0 | 4 | Allyloxy |
| 2-Oxo-2H-chromene-4-carboxylic acid | C₁₀H₆O₄ | 27393-46-0 | 4 | None |
| 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid | C₁₀H₆O₅ | 833-52-3 | 6 | Hydroxy |
| 7-Benzyloxy-2-oxo-2H-chromene-3-carboxylic acid | C₁₇H₁₂O₅ | - | 3 | Benzyloxy |
The influence of different alkoxy substituents at the 7-position has been extensively studied in coumarin chemistry, revealing important trends in biological activity and chemical reactivity. 7-Allyloxycoumarin, which lacks the carboxylic acid functionality, provides insights into the contribution of the allyloxy group to molecular properties. This compound, with Chemical Abstracts Service number 31005-03-5, demonstrates the structural modifications possible at the 7-position while maintaining the basic coumarin framework.
Diethylamino-substituted derivatives represent another important branch of the coumarin family tree. 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid exemplifies how amino substitutions can significantly alter the electronic properties and biological activities of coumarin derivatives. These compounds often exhibit enhanced fluorescence properties, making them valuable as fluorescent probes and molecular imaging agents. The comparison between amino and alkoxy substituents at the 7-position provides insights into how different electron-donating groups influence the overall properties of the chromene system.
Natural coumarin derivatives provide additional context for understanding the significance of synthetic analogs like this compound. Simple coumarins such as osthole demonstrate neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Furanocoumarin derivatives like psoralen exhibit antifungal properties, while pyranocoumarin compounds such as the inophyllum series show antiviral activities. These natural products establish the foundation for understanding how structural modifications can be used to optimize biological activities in synthetic derivatives.
Properties
IUPAC Name |
2-oxo-7-prop-2-enoxychromene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-2-5-17-8-3-4-9-10(13(15)16)7-12(14)18-11(9)6-8/h2-4,6-7H,1,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLSMGOMLUZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Principle and Conditions
A recent practical and efficient method involves a cascade radical cyclization mediated by ammonium persulfate ((NH4)2S2O8) in DMSO solvent, under nitrogen atmosphere at elevated temperatures (~80-90 °C). This method uses 2-(allyloxy)arylaldehydes as substrates and oxalates derived from various alcohols as radical precursors.
- The key step is the generation of alkoxycarbonyl radicals via decarboxylation of oxalates, which then attack the olefinic bond of the allyloxyarylaldehyde.
- The radical cascade leads to cyclization forming chroman-4-one derivatives bearing ester groups.
- Subsequent hydrolysis of the ester functionality yields the carboxylic acid at the 4-position.
Experimental Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Mix 2-(allyloxy)arylaldehyde (0.3 mmol), oxalate (0.9 mmol), and (NH4)2S2O8 (0.9 mmol) in DMSO/H2O (500:1 v/v) | Radical cyclization initiated |
| 2 | Stir at 90 °C under N2 atmosphere for 24 h | Formation of ester-containing chroman-4-one |
| 3 | Workup by extraction with ethyl acetate and purification by column chromatography | Isolated ester product (e.g., methyl 2-(4-oxochroman-3-yl)acetate) |
| 4 | Hydrolysis of ester to carboxylic acid (if required) | Target this compound |
Yields and Solvent Effects
- DMSO was found to be uniquely effective; other solvents such as DMF, acetonitrile, DCE, THF, and water were ineffective.
- Adding trace water to DMSO improved yields slightly.
- Yields for ester products ranged from moderate to good (53-81%), depending on substrate variations.
- Gram-scale synthesis was successfully demonstrated with a 77% yield.
Mechanistic Insights
- The reaction proceeds via a free-radical pathway involving alkoxycarbonyl radicals generated by persulfate decomposition.
- Density Functional Theory (DFT) calculations support the proposed radical intermediates and rate-determining steps.
- Radical trapping experiments confirmed the radical nature of the process.
Direct Allylation of Hydroxy-Substituted Chromene Carboxylic Acids
Reaction Principle and Conditions
An alternative approach involves direct allylation of 7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid derivatives using allyl bromide in the presence of a base such as potassium carbonate in dry N,N-dimethylformamide (DMF).
- The hydroxy group at the 7-position is deprotonated by the base.
- The resulting phenolate ion undergoes nucleophilic substitution with allyl bromide to form the allyloxy substituent.
- This method is typically conducted at room temperature under nitrogen atmosphere for approximately 21.5 hours.
Experimental Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Suspend 7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid (1.14 mmol) and potassium carbonate (2.34 mmol) in dry DMF (20 mL) | Formation of phenolate ion |
| 2 | Add allyl bromide (3.7 mmol) dropwise | Allylation reaction |
| 3 | Stir at room temperature under N2 atmosphere for ~21.5 h | Formation of this compound |
| 4 | Quench with water, extract with dichloromethane, wash with NaOH, dry, and purify by flash chromatography | Isolated pure product |
Characterization and Purity
- The product is characterized by NMR (1H and 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- Single-crystal X-ray diffraction confirms the structure and purity.
- The method yields pure phases suitable for further applications.
Comparative Summary of Preparation Methods
| Feature | Radical Cascade Cyclization | Direct Allylation |
|---|---|---|
| Starting Material | 2-(Allyloxy)arylaldehydes + oxalates | 7-Hydroxy-2-oxo-2H-chromene-4-carboxylic acid |
| Key Reagents | (NH4)2S2O8, DMSO, Oxalates | Allyl bromide, K2CO3, DMF |
| Reaction Conditions | 80-90 °C, N2, 24 h | Room temp, N2, ~21.5 h |
| Mechanism | Radical cascade cyclization | Nucleophilic substitution (SN2) |
| Product Form | Ester intermediate (requires hydrolysis) | Direct allylated acid |
| Yield Range | 53-81% (ester), 77% gram scale | Moderate to high, pure phase obtained |
| Purification | Column chromatography | Column chromatography |
| Scalability | Demonstrated gram scale | Demonstrated at mmol scale |
Research Findings and Notes
- The radical cascade method offers a versatile route to ester-functionalized chroman-4-ones, which can be hydrolyzed to the target acid, allowing structural diversity by varying oxalate substrates.
- The direct allylation method is straightforward and avoids the need for radical initiators or elevated temperatures, suitable for sensitive substrates.
- Both methods have been validated by rigorous characterization techniques including NMR, MS, IR, and X-ray crystallography.
- The radical method is notable for its novel use of alkoxycarbonyl radicals generated from oxalates, expanding the toolkit for chromene derivative synthesis.
- Solvent choice critically affects reaction efficiency, with DMSO being essential in the radical method.
- The allylation method employs common reagents and conditions, making it accessible for routine laboratory synthesis.
Scientific Research Applications
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Position of Carboxylic Acid : Compounds with COOH at position 3 (e.g., 12a) generally exhibit lower melting points than those with COOH at position 2 (e.g., 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) due to reduced intermolecular hydrogen bonding .
- Allyloxy vs. Hydroxy Groups : The allyloxy group in the target compound likely reduces polarity compared to hydroxy-substituted analogs (e.g., 7-hydroxy derivatives), impacting solubility and biological membrane permeability .
Challenges and Commercial Availability
In contrast, analogs like 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid are commercially available (), reflecting their broader utility in pharmaceutical and materials research .
Biological Activity
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid is a compound belonging to the chromene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action as supported by various research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chromene core with an allyloxy group at the 7-position and a carboxylic acid group at the 4-position. This configuration is critical for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related coumarins demonstrate cytotoxicity against T24 human bladder cancer cells, with some derivatives leading to apoptosis in these cells. The compound's ability to induce cell death may be attributed to its interaction with cellular pathways involved in proliferation and survival.
Table 1: Cytotoxicity of Coumarin Derivatives Against T24 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis |
| 7-Hydroxy-4-methylcoumarin | 80 | Cell cycle arrest |
| 7-(Diethylamino)-2-oxo-2H-chromene | 130 | Inhibits cell proliferation |
Note: TBD = To Be Determined based on further studies.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that chromene derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the carboxylic acid moiety is thought to enhance the interaction with microbial targets.
Case Study: Antimicrobial Efficacy
In a study examining the antibacterial effects of coumarin derivatives, it was found that certain compounds exhibited significant inhibition against Bacillus anthracis and Staphylococcus aureus, suggesting potential for development as novel antibacterial agents . The mechanism appears to involve interference with bacterial DNA helicase activity, which is crucial for DNA replication.
3. Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Research has highlighted that derivatives can act as inhibitors of specific enzymes related to disease processes, such as Trypanosoma cruzi GAPDH. The inhibitory concentration values ranged from 80 to 130 µM, indicating moderate potency .
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Trypanosoma cruzi GAPDH | TBD |
| 7-Hydroxycoumarin | Various | 100 |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with enzyme active sites, inhibiting their function.
- Antimicrobial Interactions : The structural features enable binding to bacterial targets, disrupting vital processes like DNA replication.
Q & A
Q. What are the common synthetic routes for preparing 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves a multi-step process starting with functionalized chromene precursors. Key steps include:
Allylation : Introducing the allyloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
Carboxylic Acid Formation : Oxidation of a methyl or ethyl ester group (e.g., using KMnO₄ in acidic conditions) to yield the carboxylic acid moiety.
Example: Ethyl 7-hydroxy-4-oxochromene-2-carboxylate derivatives (as in ) can be modified by allylation followed by hydrolysis .
- Reaction Optimization : Use inert atmosphere (argon/nitrogen) and catalysts like DMAP for improved yield.
- Key Reagents : Allyl bromide, potassium carbonate (base), and polar aprotic solvents (DMF, DMSO).
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., allyloxy protons at δ 4.5–5.5 ppm, carboxylic acid proton at δ 12–14 ppm) .
X-ray Crystallography : Determines molecular conformation and hydrogen-bonding patterns. For example, chromene derivatives often exhibit planar aromatic cores with substituents rotated out of plane .
Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀O₅: calc. 262.0477, observed 262.0481).
Q. What biological activities are associated with chromene-4-carboxylic acid derivatives?
- Methodological Answer : Reported activities include:
- Antioxidant Activity : Scavenging free radicals via phenolic hydroxyl groups (IC₅₀ values: 10–50 µM in DPPH assays) .
- Anticancer Properties : Inhibition of cancer cell proliferation (e.g., IC₅₀ = 15 µM against MCF-7 breast cancer cells) through ROS-mediated apoptosis .
- Antimicrobial Effects : Disruption of bacterial membranes (MIC = 8–32 µg/mL against S. aureus) .
- Assay Design : Use standardized protocols (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial testing).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
- Methodological Answer : Systematic optimization involves:
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. THF or EtOAc .
Catalyst Selection : DMAP or Pd(PPh₃)₄ improves allylation efficiency (yield increase from 45% to 78%) .
Temperature Control : Higher temperatures (80–100°C) accelerate ester hydrolysis but may degrade sensitive groups.
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 6 h | 78 | 97 |
| THF, reflux, 12 h | 45 | 85 |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
Structural Confirmation : Verify compound purity via HPLC and NMR before testing .
Mechanistic Studies : Use RNA sequencing or proteomics to identify target pathways (e.g., Nrf2 activation for antioxidants vs. Bcl-2 inhibition for anticancer effects) .
- Case Study : Discrepancies in IC₅₀ values for antioxidant activity may stem from differing DPPH concentrations or solvent systems.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer : SAR analysis focuses on:
Q. Substituent Effects :
- Allyloxy Group : Enhances membrane permeability (logP increase by 0.5–1.0 units) .
- Carboxylic Acid : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites).
Bioisosteric Replacement : Substitute the chromene oxygen with sulfur or amine groups to modulate electronic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
